An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. This document details a feasible synthetic route, outlines the necessary experimental protocols, and presents the expected analytical characterization of the target molecule.
Introduction
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, with the chemical formula C₇H₆Cl₂N₂O₂, is a substituted pyrimidine derivative.[1] The presence of reactive chloro groups and an ester functionality makes it a versatile building block for the synthesis of more complex heterocyclic systems, which are of significant interest in medicinal chemistry. This guide will focus on a practical and accessible method for its preparation and the analytical techniques required to confirm its identity and purity.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 171096-33-6 | [1][2] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 221.04 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted) | |
| InChI | InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3 | [1] |
| SMILES | COC(=O)CC1=C(N=CN=C1Cl)Cl | [1] |
Synthesis Methodology
The most direct and practical approach for the synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is the Fischer esterification of the corresponding carboxylic acid, 2-(4,6-dichloropyrimidin-5-yl)acetic acid. This starting material is commercially available, making this a convenient route for most research laboratories.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Fischer-Speier esterification of 2-(4,6-dichloropyrimidin-5-yl)acetic acid.
Experimental Protocol: Fischer Esterification
This protocol is based on general procedures for Fischer esterification and should be optimized for the specific substrate.[3][4][5][6][7]
Materials:
-
2-(4,6-dichloropyrimidin-5-yl)acetic acid
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Anhydrous Methanol
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Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask, suspend 2-(4,6-dichloropyrimidin-5-yl)acetic acid (1.0 eq.) in anhydrous methanol (20-30 eq., serving as both reactant and solvent).
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.).
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate can be further purified by flash column chromatography on silica gel if necessary.
Characterization
Due to the limited availability of published experimental data for Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, this section provides predicted spectroscopic data based on the chemical structure and analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts for the protons and carbons in Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate are summarized in Tables 2 and 3, respectively. These predictions are based on standard chemical shift values and increments for similar structural motifs.
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.7 | Singlet | 1H | Pyrimidine-H |
| ~ 3.9 | Singlet | 2H | -CH₂- |
| ~ 3.7 | Singlet | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (ester) |
| ~ 160 | C-Cl (pyrimidine) |
| ~ 158 | C-H (pyrimidine) |
| ~ 130 | C-CH₂ (pyrimidine) |
| ~ 53 | -OCH₃ |
| ~ 35 | -CH₂- |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is expected to show a molecular ion peak (M⁺) at m/z 220, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic for a molecule containing two chlorine atoms. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the carbomethoxy group (-COOCH₃, M-59).
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 220 | [M]⁺ (with characteristic Cl₂ isotope pattern) |
| 189 | [M - OCH₃]⁺ |
| 161 | [M - COOCH₃]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 5.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3050 | C-H stretch (aromatic) |
| ~ 2950 | C-H stretch (aliphatic) |
| ~ 1740 | C=O stretch (ester) |
| ~ 1550, 1450 | C=C, C=N stretch (pyrimidine ring) |
| ~ 1200 | C-O stretch (ester) |
| ~ 800 | C-Cl stretch |
Safety and Handling
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is expected to be a hazardous substance. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. The described Fischer esterification of the commercially available carboxylic acid offers a straightforward route to this valuable synthetic intermediate. The provided predicted analytical data will aid researchers in confirming the successful synthesis and purity of the target compound, facilitating its use in further drug discovery and development efforts. It is recommended that researchers perform their own full characterization to confirm these predictions.
References
- 1. Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | C7H6Cl2N2O2 | CID 54165419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 171096-33-6|Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate|BLD Pharm [bldpharm.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
